molecular formula C9H12N2O3 B8183604 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid

2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid

Cat. No.: B8183604
M. Wt: 196.20 g/mol
InChI Key: AWAWUAUDXBXCEQ-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring using cyclopropylmethyl halides in the presence of a base.

    Etherification: The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyrazole derivatives.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)propanoic acid
  • 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)butanoic acid
  • 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)benzoic acid

Uniqueness

2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and an ether linkage to an acetic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)6-14-8-3-10-11(5-8)4-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAWUAUDXBXCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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